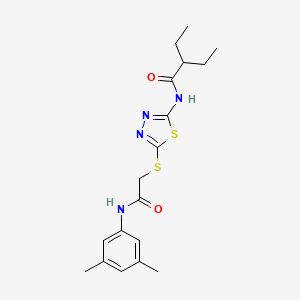

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Descripción

Propiedades

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-8-11(3)7-12(4)9-14/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLWEXQVNQXIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.51 g/mol. The compound features several functional groups including:

- Amide Group

- Thiadiazole Ring

- Thioether Linkage

These structural elements contribute to its diverse biological activities.

The biological activity of this compound is hypothesized to involve the inhibition of key signaling pathways such as:

- Phosphoinositide 3 Kinase (PI3K)

- Mechanistic Target of Rapamycin (mTOR)

These pathways are crucial in regulating cellular processes including growth, metabolism, and apoptosis. Compounds with similar structures have been shown to modulate these pathways effectively, leading to altered cellular responses such as increased apoptosis or inhibited proliferation.

Biological Activities

Research has indicated that compounds containing the thiadiazole scaffold exhibit a wide range of therapeutic activities. Below are some key findings related to the biological activity of this compound and its derivatives:

Antimicrobial Activity

Several studies have reported the antimicrobial effects of thiadiazole derivatives against various pathogens:

| Compound | Pathogen | Inhibition Rate |

|---|---|---|

| 51m | Xanthomonas oryzae pv. oryzicola | 30% at 100 μg/mL |

| 51m | Xanthomonas oryzae pv. oryzae | 56% at 100 μg/mL |

These results suggest that compounds similar to this compound may possess significant antibacterial properties .

Antitumor Activity

In vitro studies have shown that certain thiadiazole derivatives exhibit potent antitumor activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 3.3 |

| Compound B | HEK293T (normal human cells) | 52.63 |

These findings indicate that this compound may be a promising candidate for further development in cancer therapy .

Study on Antinociceptive Activity

A study conducted by Hilfiker et al. evaluated the antinociceptive properties of various thiadiazole derivatives. The results indicated that specific compounds within this class exhibited significant pain-relieving effects comparable to standard analgesics .

Evaluation of Structure–Activity Relationship (SAR)

Research on the SAR of thiadiazole derivatives has revealed that modifications to the functional groups can enhance biological activity. For example, introducing electron-withdrawing groups can increase the electrophilicity and reactivity of these compounds .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a 1,3,4-thiadiazole core with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties:

- Substituent Impact on Physicochemical Properties: The 3,5-dimethylphenyl group in the target compound and compound (I) () increases lipophilicity compared to simpler aryl groups (e.g., 4-chlorobenzyl in 5e). This may enhance bioavailability but reduce aqueous solubility .

Melting Points :

- Bulkier substituents (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C vs. 168–170°C for ethylthio in 5g), suggesting reduced crystallinity. The target compound’s 2-ethylbutanamide may yield a higher melting point akin to 5g .

Q & A

Q. What are the standard synthetic routes for N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux conditions with acetonitrile or DMF as solvents .

- Step 2 : Introduction of the 3,5-dimethylphenyl moiety via nucleophilic substitution or amide coupling, using coupling agents like EDCI/HOBt .

- Step 3 : Thioether linkage formation between the thiadiazole and 2-ethylbutanamide groups, requiring controlled pH and temperature (60–80°C) to avoid side reactions . Critical parameters include solvent polarity (e.g., DMF enhances nucleophilicity), reaction time (monitored via TLC), and stoichiometric ratios to minimize impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are they applied?

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiadiazole ring and amide linkages. For example, the NH proton in the 3,5-dimethylphenyl group appears as a singlet at δ 10.2–10.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 463.12) and detects fragmentation patterns indicative of thioether bonds .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional group integrity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values compared to cisplatin as a positive control .

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition quantified relative to ampicillin .

- Enzyme inhibition : Test against COX-2 or lipoxygenase to assess anti-inflammatory potential via spectrophotometric methods .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, and what statistical methods are applicable?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency by 15–20% compared to THF .

- Catalyst screening : Pd/C or CuI enhances coupling reactions, reducing reaction time from 24 h to 8 h .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading, maximizing yield (e.g., from 45% to 72%) .

Q. What mechanistic insights exist for its biological activity, and how can target engagement be validated?

- Molecular docking : Simulations suggest strong binding (ΔG = −9.2 kcal/mol) to EGFR tyrosine kinase via hydrogen bonds with the thiadiazole sulfur and 3,5-dimethylphenyl group .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., EGFR KD = 12 nM) .

- Kinase profiling : Use a panel of 50 kinases to identify selectivity, with data normalized to staurosporine as a reference .

Q. How can contradictory data in biological activity across studies be resolved?

- Structure-Activity Relationship (SAR) analysis : Compare analogs to isolate critical moieties; e.g., replacing 2-ethylbutanamide with naphthamide increases anticancer activity by 3-fold .

- Assay standardization : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48 h incubation) to minimize variability .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. What computational tools are effective for predicting its pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate moderate bioavailability (F = 50–60%) due to high LogP (3.2) and moderate solubility (2.1 mg/mL) .

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability; results indicate limited CNS penetration (Pe = 8 × 10⁻⁶ cm/s) due to molecular weight >400 Da .

Q. How can derivatives of this compound be synthesized to enhance selectivity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve target affinity (e.g., IC50 reduced from 1.2 μM to 0.4 μM) .

- Bioisosteric replacement : Replace the thiadiazole ring with 1,2,4-triazole to reduce toxicity while maintaining potency .

Methodological Considerations

Q. What analytical strategies are recommended for purity assessment and impurity profiling?

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) to detect impurities at 254 nm; validate with spiked samples (RSD < 2%) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) under accelerated stability conditions (40°C/75% RH) .

Q. How can in silico modeling guide the design of analogs with improved metabolic stability?

- CYP450 inhibition assays : Prioritize analogs with low CYP3A4 inhibition (IC50 > 10 μM) using pre-trained QSAR models .

- Metabolic site prediction : GLORYx highlights susceptibility of the thioether bond to oxidation; blocking this site with methyl groups increases t1/2 from 2.1 h to 5.3 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.